molecular formula C15H22N2O3S B6573530 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide CAS No. 946282-72-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide

Katalognummer: B6573530
CAS-Nummer: 946282-72-0
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: HMUFCWLKOWDDQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide is a tetrahydroquinoline derivative characterized by an ethanesulfonyl group at the 1-position and a 2-methylpropanamide substituent at the 6-position. These analogs often exhibit biological activity, such as nitric oxide synthase (NOS) inhibition, and their pharmacological profiles are influenced by substituent chemistry.

Eigenschaften

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-21(19,20)17-9-5-6-12-10-13(7-8-14(12)17)16-15(18)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUFCWLKOWDDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation, using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylpropanamide Moiety: The final step involves the amidation reaction, where the quinoline derivative is reacted with 2-methylpropanoic acid or its activated ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The ethanesulfonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Chemistry and Physicochemical Properties

The ethanesulfonyl group in the target compound distinguishes it from analogs in and , which feature carboximidamide or amine-based substituents. Key comparisons include:

Compound Substituent at 1-Position Substituent at 6-Position Key Physicochemical Properties
Target Compound Ethanesulfonyl 2-Methylpropanamide Likely higher metabolic stability due to sulfonyl group
Compound 68 () 1-Methylpiperidin-4-yl Thiophene-2-carboximidamide Increased polarity from carboximidamide; moderate solubility
Compound 28 () 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide Dihydrochloride salt enhances aqueous solubility
Compound 71 () 1-Methylpyrrolidin-3-yl Thiophene-2-carboximidamide Chirality introduces stereochemical complexity
Compound 30 () 2-(1-Methylpyrrolidin-2-yl)ethyl Thiophene-2-carboximidamide Low yield (6%) due to steric hindrance
  • Sulfonyl vs.
  • Salt Forms : Dihydrochloride salts (e.g., Compound 28) enhance solubility but may alter bioavailability compared to the neutral sulfonyl-propanamide structure .

Biologische Aktivität

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide is a synthetic compound belonging to the class of sulfonamides. It features a tetrahydroquinoline core, which is often associated with various biological activities, including antimicrobial and anticancer properties. This article provides an in-depth examination of the biological activity of this compound, supported by relevant case studies and research findings.

Molecular Characteristics

  • Molecular Formula : C19H24N2O4S
  • Molecular Weight : 392.52 g/mol
  • CAS Number : 1040660-95-4
  • IUPAC Name : N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide

The compound's structure includes a sulfonamide group attached to a tetrahydroquinoline scaffold, which enhances its potential for biological activity.

Antimicrobial Properties

Research indicates that compounds structurally related to N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide exhibit significant antimicrobial activity. For example:

  • Case Study : A study conducted on sulfonamide derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : These compounds typically inhibit bacterial folate synthesis, disrupting nucleic acid synthesis and ultimately leading to cell death.

Anticancer Activity

The tetrahydroquinoline framework has been implicated in anticancer activity due to its ability to interact with multiple biological targets:

  • In vitro Studies : Testing on human cancer cell lines demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Research Findings : A study reported that similar compounds showed promise as inhibitors of cancer cell proliferation in models of breast and lung cancer .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of this compound:

  • Experimental Data : Inflammation models showed that derivatives could significantly reduce pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) .
  • Clinical Relevance : Given the role of inflammation in various diseases, these findings suggest potential therapeutic applications in conditions such as rheumatoid arthritis.

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines

Q & A

Q. What are the common synthetic routes for preparing the 1,2,3,4-tetrahydroquinoline core in this compound?

The 1,2,3,4-tetrahydroquinoline core is typically synthesized via cyclization reactions. For example, intermediates like 6-amino-1-substituted tetrahydroquinolines can be prepared using reductive amination (e.g., LiAlH₄ reduction of ketones or imines) or via multi-component imino Diels-Alder cycloadditions . Key steps include introducing substituents at the 1-position (e.g., ethanesulfonyl groups) through nucleophilic substitution or coupling reactions. Post-synthetic modifications, such as sulfonylation with ethanesulfonyl chloride, are critical for functionalization .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Purity is validated using HPLC (≥95% purity threshold), while structural confirmation relies on ¹H NMR (e.g., characteristic shifts for tetrahydroquinoline protons at δ 1.4–3.3 ppm and ethanesulfonyl groups at δ 3.1–3.5 ppm) and mass spectrometry (ESI-MS to confirm molecular ion peaks). For example, a molecular ion at m/z 351.2 [M+H]⁺ aligns with the expected molecular formula .

Q. What solvent systems and reaction conditions optimize yield during salt formation (e.g., hydrochloride salts)?

Conversion of the free base to hydrochloride salts involves dissolving the compound in a 10% MeOH/CH₂Cl₂ mixture, cooling to 0°C, and adding HCl gas or 1 M HCl in ether. Stirring for 10 minutes followed by solvent evaporation under reduced pressure yields the salt with minimal purity loss. Yields typically range from 60–73% .

Advanced Research Questions

Q. What methodological considerations are critical when analyzing the compound’s selectivity for nitric oxide synthase (NOS) isoforms?

Radiolabeled L-arginine conversion assays using recombinant human iNOS, eNOS, and nNOS (expressed in Baculovirus-infected Sf9 cells) are standard. Activity is measured via citrulline formation. For selective nNOS inhibition, structural analogs with 2-methylpropanamide and ethanesulfonyl groups show enhanced selectivity due to steric and electronic interactions with isoform-specific active sites .

Q. How can researchers address discrepancies in inhibitory activity data across NOS isoforms?

Contradictory data may arise from assay variability (e.g., enzyme source, cofactor availability). Normalize activity using positive controls (e.g., L-NMMA for NOS) and validate via orthogonal methods like SPR (surface plasmon resonance) to assess binding kinetics. Computational docking (e.g., with nNOS PDB: 1TLL) can rationalize isoform-specific interactions .

Q. What strategies improve metabolic stability of the tetrahydroquinoline scaffold in vivo?

Introducing electron-withdrawing groups (e.g., ethanesulfonyl) at the 1-position reduces oxidative metabolism. Deuteration at vulnerable positions (e.g., C-2 of the tetrahydroquinoline ring) or formulation with CYP450 inhibitors (e.g., ketoconazole) can extend half-life. Parallel artificial membrane permeability assays (PAMPA) guide bioavailability optimization .

Q. How do N-substitutions on the tetrahydroquinoline core influence µ-opioid receptor (MOR) efficacy?

Substituents like ethanesulfonyl groups enhance MOR binding by forming hydrogen bonds with Asp147 and Tyr148 residues. Mixed-efficacy MOR/δ-opioid receptor (DOR) ligands require balanced lipophilicity (clogP 2–3) and basicity (pKa 7–8). SAR studies show that bulkier N-substitutions reduce DOR off-target activity .

Data Interpretation and Structural Analysis

Q. How can X-ray crystallography or computational modeling resolve conformational ambiguities in the compound’s structure?

While direct crystallography data for this compound is unavailable, related tetrahydroquinoline derivatives (e.g., nitro-substituted analogs) show that substituents adopt equatorial positions in the chair-conformed ring. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict torsional angles between the ethanesulfonyl group and tetrahydroquinoline core (~30–50°), influencing receptor binding .

Q. What analytical techniques differentiate between diastereomers or regioisomers during synthesis?

Chiral HPLC with amylose-based columns resolves enantiomers, while 2D NMR (NOESY) identifies spatial proximity of protons. For example, NOE correlations between the ethanesulfonyl group and C-6 proton confirm regiochemistry .

Q. How should researchers interpret low yields in coupling reactions (e.g., amide bond formation)?

Low yields (e.g., 6% in some Ti(OEt)₄-mediated reactions) may stem from steric hindrance or competing side reactions. Optimize by switching to HATU/DIPEA coupling in DMF, which improves activation of carboxylic acid intermediates. Monitor reaction progress via LC-MS to identify intermediates .

Tables

Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC)Reference
Free baseCyclization + sulfonylation65–72≥95%
HCl saltAcidification in MeOH/CH₂Cl₂60–73≥95%

Table 2. NOS Inhibitory Activity (IC₅₀ Values)

IsoformIC₅₀ (µM)Selectivity vs. nNOSReference
nNOS0.12
iNOS15.6130×
eNOS23.4195×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.